2-(4-acetamidophenyl)-N,N-dimethylacetamide 2-(4-acetamidophenyl)-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 1060281-99-3
VCID: VC11942905
InChI: InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15)
SMILES: CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

2-(4-acetamidophenyl)-N,N-dimethylacetamide

CAS No.: 1060281-99-3

Cat. No.: VC11942905

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-acetamidophenyl)-N,N-dimethylacetamide - 1060281-99-3

Specification

CAS No. 1060281-99-3
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 2-(4-acetamidophenyl)-N,N-dimethylacetamide
Standard InChI InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15)
Standard InChI Key KCIKBZBMLNQONN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name of this compound, 2-(4-acetamidophenyl)-N,N-dimethylacetamide, reflects its bifunctional architecture. The central phenyl ring is substituted at the fourth position with an acetamide group (NHCOCH3\text{NHCOCH}_{3}), while the methylene-linked acetamide group is dimethylated at the nitrogen atom (N(CH3)2\text{N(CH}_{3}\text{)}_{2}). The SMILES notation CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C\text{CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C} succinctly encodes this structure, highlighting the acetamidophenyl and dimethylacetamide components.

Synthesis and Reaction Pathways

StepReactantsSolventsTemperatureTimeYield
14-Hydroxyacetophenone, Chloroacetyl chlorideTHF0–5°C2 h85%
2Intermediate, DimethylamineTHF/Methanol20°C18 h24%

The low yield (24%) in the second step underscores the challenges of achieving efficient N,N-dimethylation under mild conditions. Purification via silica gel chromatography (ethyl acetate/n-hexane, 3:1) afforded the final product as a white solid . For 2-(4-acetamidophenyl)-N,N-dimethylacetamide, a similar strategy could involve substituting 4-aminoacetophenone as the starting material, followed by acetylation and subsequent dimethylation.

Physicochemical Properties

  • Solubility: The compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMAc, DMSO) due to its amide functionalities, with limited solubility in aliphatic hydrocarbons .

  • Melting Point: Analogous N,N-dimethylacetamide derivatives, such as 2-(4-acetylphenoxy)-N,N-dimethylacetamide, melt between 111–113°C . A similar range is anticipated for this compound.

  • Stability: The acetamide and dimethylamide groups confer resistance to hydrolysis under neutral conditions, though strong acids or bases may cleave the amide bonds .

Thermochemical data for N,N-dimethylacetamide (DMAc) reveal a standard enthalpy of formation (ΔfH\Delta_fH^\circ) of 300.1kJ/mol-300.1 \, \text{kJ/mol} in the liquid phase . While direct measurements for 2-(4-acetamidophenyl)-N,N-dimethylacetamide are unavailable, the additional phenyl and acetamide groups likely increase ΔfH\Delta_fH^\circ due to enhanced molecular complexity.

Industrial and Research Applications

In synthetic chemistry, this compound’s dual amide groups make it a candidate for coordination chemistry. The acetamide moiety could act as a ligand for metal ions, facilitating the synthesis of organometallic complexes. Furthermore, its aromatic core positions it as a potential precursor in the synthesis of polyamides or dendrimers, where repetitive amide linkages are critical.

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